4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
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Overview
Description
4-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline derivative family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 4-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide can be converted to its corresponding ketone or carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives are formed.
Substitution: A variety of substituted quinoline derivatives can be synthesized.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential as an anticancer agent due to its cytotoxic properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects. The exact mechanism would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.
Quinoline derivatives: Other quinoline-based compounds with different substituents also show diverse biological activities.
Uniqueness: 4-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2S/c1-6-20-21-13(24-6)19-12(23)8-5-18-10-7(11(8)22)3-2-4-9(10)14(15,16)17/h2-5H,1H3,(H,18,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDITSERJXLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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